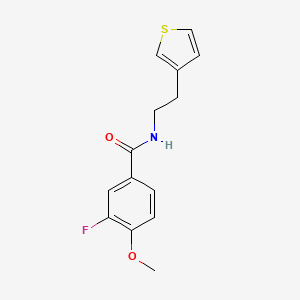

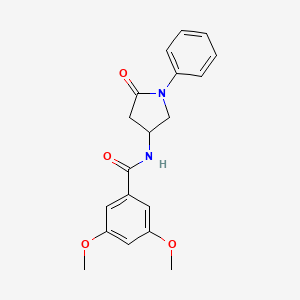

3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide, often involves heterocyclization of various substrates . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The synthesis of thiophene derivatives can be achieved through various methods, including the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis

The molecular structure of 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . The structure can also be determined by X-ray diffraction and subjected to crystallographic and conformational analyses .Applications De Recherche Scientifique

Antiviral Activity

3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide: may exhibit antiviral properties due to the presence of the indole nucleus, which is known to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses, suggesting potential for this compound in antiviral research.

Anti-inflammatory Properties

Compounds containing an indole nucleus, similar to our compound of interest, have demonstrated anti-inflammatory activities . This suggests that 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide could be explored for its efficacy in reducing inflammation, potentially contributing to treatments for conditions like arthritis or inflammatory bowel disease.

Anticancer Potential

The indole scaffold is found in many synthetic drug molecules with anticancer activities . The structural features of 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide may allow it to interact with cancer cell pathways, offering a starting point for the development of new anticancer drugs.

Antimicrobial Effects

Indole derivatives are known for their antimicrobial properties, which include actions against bacteria and fungi . This suggests that 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide could serve as a lead compound in the development of new antimicrobial agents.

Kinase Inhibition

Thiophene derivatives have been reported to inhibit kinases, which are enzymes involved in various diseases, including cancer . As such, 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide could be valuable in the design of kinase inhibitors for therapeutic applications.

Neuroprotective Effects

Some indole derivatives have shown promise in neuroprotection, which could be relevant in the treatment of neurodegenerative diseases . The structural similarity of 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide to these compounds suggests potential applications in protecting neuronal health.

Orientations Futures

The future directions for research on 3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide could involve further exploration of its therapeutic properties, given the wide range of biological activities exhibited by thiophene derivatives . Additionally, the development of more efficient synthesis methods and the investigation of its potential applications in material science could also be areas of interest .

Mécanisme D'action

Target of Action

Thiophene-based compounds are known to interact with a variety of biological targets, exhibiting properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s worth noting that thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects such as modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .

Pharmacokinetics

Thiophene derivatives are known to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .

Result of Action

Thiophene derivatives are known to have a wide range of effects at the molecular and cellular level, often resulting in therapeutic benefits such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Action Environment

It’s worth noting that the efficacy and stability of thiophene derivatives can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

3-fluoro-4-methoxy-N-(2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c1-18-13-3-2-11(8-12(13)15)14(17)16-6-4-10-5-7-19-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSAJUSXFGGSMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCC2=CSC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methoxy-N-(2-(thiophen-3-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one](/img/structure/B2897505.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzamide](/img/structure/B2897510.png)

![(E)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2897511.png)

![8-chloro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2897513.png)

![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2897514.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Ethyl 4-hydroxy-7-methyl-6-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2897525.png)

![5-chloro-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B2897526.png)